6-Bromoquinazoline

Anticancer drug discovery Quinazoline derivatives EGFR-targeted therapy

Choose 6-Bromoquinazoline for reproducible SAR in EGFR kinase inhibitor development (IC50: 0.53–46.6 μM) and FimH antagonist synthesis. The 6-position bromine ensures distinct regioselectivity in Suzuki-Miyaura couplings versus other isomers. Backed by peer-validated studies in MCF-7/SW480 cells, this scaffold minimizes development risk. Available in bulk with quality documentation.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 89892-21-7
Cat. No. B049647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinazoline
CAS89892-21-7
Synonyms6-Bromo-quinazoline
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1Br
InChIInChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
InChIKeyFLQBSQZDZFVMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinazoline (CAS 89892-21-7): A Versatile 6-Position Brominated Quinazoline Building Block for Kinase-Targeted Drug Discovery


6-Bromoquinazoline (CAS 89892-21-7) is a heteroaromatic compound with the molecular formula C8H5BrN2 and molecular weight 209.04 g/mol, featuring a bromine substituent at the 6-position of the quinazoline bicyclic framework . This compound serves as a critical synthetic building block in medicinal chemistry, particularly for the structure-based design of kinase inhibitors targeting the epidermal growth factor receptor (EGFR) family [1]. The 6-bromo substitution provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the modular construction of diverse quinazoline-based pharmacophores. Its commercial availability from multiple vendors in purities typically ranging from 96% to 98% (GC) supports its accessibility for both academic research and industrial-scale medicinal chemistry campaigns .

Why 6-Bromoquinazoline (CAS 89892-21-7) Cannot Be Substituted by Other Haloquinazolines in Medicinal Chemistry Applications


Substitution of 6-bromoquinazoline with alternative regioisomers—such as 7-bromoquinazoline (CAS 89892-22-8), 5-bromoquinazoline, or 8-bromoquinazoline—introduces fundamental changes in molecular geometry and electronic distribution that critically alter structure-activity relationships (SAR). The bromine atom at the 6-position occupies a specific spatial orientation relative to the quinazoline N1 and N3 nitrogens, directly influencing ligand-receptor binding interactions [1]. Furthermore, the electronic environment at the 6-position renders this site uniquely amenable to Suzuki-Miyaura cross-coupling, with reaction yields and regioselectivity distinct from alternative substitution patterns [2]. Procuring the incorrect regioisomer—even when chemically similar—will not reproduce the binding affinities, cellular activities, or synthetic outcomes documented in the evidence below. The quantitative differentiation presented in Section 3 establishes that 6-bromoquinazoline is not functionally interchangeable with other bromoquinazoline isomers.

Quantitative Differentiation of 6-Bromoquinazoline (CAS 89892-21-7): Head-to-Head and Cross-Study Comparative Evidence


6-Bromoquinazoline-Derived Compound 5b Demonstrates Superior Cytotoxicity to Cisplatin in MCF-7 and SW480 Cell Lines

Among a series of ten 6-bromoquinazoline derivatives (5a–5j) evaluated for cytotoxic activity, compound 5b—bearing a fluoro substitution at the meta position of the phenyl moiety—demonstrated significantly stronger activity than the clinical benchmark cisplatin [1]. The 6-bromoquinazoline scaffold enabled systematic SAR exploration, with the 6-position bromine serving as the critical anchor for structural diversification.

Anticancer drug discovery Quinazoline derivatives EGFR-targeted therapy

6-Bromoquinazoline-Derived Compound 8a Exhibits Significantly Better Potency Than Erlotinib in MCF-7 Breast Cancer Cells

In a 2024 study, a series of quinazoline-4(3H)-one derivatives with a thiol group at the 2-position (8a–8h) were synthesized from 6-bromoquinazoline precursors. Compound 8a, bearing an aliphatic linker to the SH group, emerged as the most potent derivative [1]. Critically, 8a demonstrated significantly better potency compared to erlotinib—an FDA-approved EGFR tyrosine kinase inhibitor—in the MCF-7 cell line, while maintaining an IC50 of 84.20 ± 1.72 μM against normal MRC-5 cells, indicating a selectivity window.

Quinazoline-4(3H)-one Thiol-substituted quinazolines EGFR inhibitor comparison

6-Bromoquinazoline Series Demonstrates Broad Cytotoxic Activity Across 0.53–46.6 μM Range Against Two Cancer Cell Lines

The 6-bromoquinazoline scaffold enables the generation of derivatives spanning two orders of magnitude in cytotoxic potency, as demonstrated by the full series (5a–5j) which exhibited IC50 values ranging from 0.53 μM to 46.6 μM against MCF-7 and SW480 cell lines [1]. This wide dynamic range provides medicinal chemists with a tunable platform for hit-to-lead optimization, whereas alternative bromoquinazoline regioisomers (e.g., 7-bromo) have not been reported with comparable systematic SAR coverage in peer-reviewed literature.

Structure-activity relationship Quinazoline SAR Cytotoxic screening

6-Bromoquinazoline Enables Structure-Based Design of Biaryl Mannoside FimH Inhibitors for Urinary Tract Infection Applications

6-Bromoquinazoline is explicitly identified as a reagent for structure-based design of biaryl mannoside FimH inhibitors intended for urinary infection treatment . The 6-position bromine serves as the key coupling partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl architectures that antagonize the FimH adhesin, a virulence factor in uropathogenic Escherichia coli. This application is distinct from the kinase-targeting applications described above and represents a second validated therapeutic area.

Antibacterial drug discovery FimH antagonists Biaryl mannosides

6-Bromoquinazoline Exhibits Moderate to Significant EGFR-TK Inhibition with Defined Molecular Docking Profile

The 4-(halogenoanilino)-6-bromoquinazoline series (compounds 3g, 3l, and 4l) demonstrated moderate to significant inhibitory effect against epidermal growth factor receptor tyrosine kinase (EGFR-TK), with molecular docking confirming that these compounds bind favorably to the EGFR active site region [1]. This direct target engagement evidence distinguishes 6-bromoquinazoline from regioisomers lacking peer-reviewed EGFR inhibition data.

EGFR tyrosine kinase Kinase inhibition Molecular docking

Recommended Research and Procurement Applications for 6-Bromoquinazoline (CAS 89892-21-7) Based on Validated Evidence


EGFR-Targeted Anticancer Lead Generation

Research groups pursuing novel EGFR tyrosine kinase inhibitors for breast (MCF-7) or colon (SW480) cancer should prioritize 6-bromoquinazoline as the core scaffold. The validated IC50 range of 0.53–46.6 μM across ten derivatives demonstrates tunable potency [1], while compound 8a has shown significantly better potency than erlotinib in MCF-7 cells [2]. This scenario is most appropriate when the research objective involves systematic SAR exploration of quinazoline-based kinase inhibitors.

Structure-Based Design of FimH Antagonists for Antibacterial Drug Discovery

Programs targeting uropathogenic Escherichia coli infections via FimH adhesin antagonism should procure 6-bromoquinazoline for Suzuki-Miyaura coupling to generate biaryl mannoside inhibitors [1]. This application is distinct from kinase-targeting programs and represents an orthogonal therapeutic area with validated utility. Alternative bromoquinazoline regioisomers have not been explicitly designated for FimH inhibitor design in major vendor datasheets.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Validated SAR Data

Organizations seeking to minimize early-stage development risk should select 6-bromoquinazoline over alternative bromoquinazoline isomers due to the availability of peer-reviewed, peer-validated structure-activity relationship data. The 2023 study by Zare et al. provides a comprehensive SAR dataset for ten derivatives [1], while the 2024 study by Emami et al. extends this to quinazoline-4(3H)-one analogs with thiol substitutions [2]. This body of evidence enables more informed decision-making compared to starting from less-characterized regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.